molecular formula C18H17FN4O2S B2505900 Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034298-88-7

Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2505900
CAS No.: 2034298-88-7
M. Wt: 372.42
InChI Key: RSNFXFZOJCATJI-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex chemical compound that has garnered attention for its potential applications in various scientific fields. The structure of this compound includes a benzo[d]thiazole ring, a pyrrolidine ring, and a fluoropyrimidine moiety, making it a subject of interest for synthetic chemists and pharmacologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step synthetic routes. Starting with the formation of the benzo[d]thiazole core, the subsequent steps include the attachment of the pyrrolidine ring and the fluoropyrimidine moiety under carefully controlled conditions. Common reagents include halogenated precursors, nucleophilic agents, and coupling catalysts. Reaction conditions often require precise temperature control, inert atmosphere, and anhydrous solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound might leverage continuous flow chemistry to scale up the process, ensuring consistency and efficiency. This approach minimizes waste and maximizes yield, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding sulfoxides or sulfones.

  • Reduction: Reductive conditions can lead to the reduction of the benzo[d]thiazole ring or other functional groups within the molecule.

Common Reagents and Conditions:
  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction Reagents: Typical reducing agents are lithium aluminum hydride and sodium borohydride.

  • Substitution Conditions: Standard conditions involve the use of bases or acids to facilitate the substitution reactions.

Major Products Formed:

Scientific Research Applications

Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone has promising applications in several scientific domains:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its interactions with biological macromolecules and potential as a biochemical tool.

  • Medicine: Investigated for therapeutic potential, particularly in targeting specific enzymes or receptors.

  • Industry: Utilized in the development of advanced materials with specific properties, such as electronic devices or polymers.

Comparison with Similar Compounds

Compared to other compounds with similar structures, Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of functional groups, which impart distinctive chemical and biological properties. Similar compounds include:

  • Benzothiazole derivatives: Often used in medicinal chemistry.

  • Pyrrolidine-containing compounds: Widely studied for their pharmacological effects.

  • Fluoropyrimidine derivatives: Known for their roles in cancer therapy.

These comparisons highlight the compound's unique potential in research and application, making it a valuable subject of study.

There you go, an in-depth dive into the fascinating world of this compound! What’s next on our agenda?

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c1-2-13-16(19)17(21-9-20-13)25-12-5-6-23(8-12)18(24)11-3-4-14-15(7-11)26-10-22-14/h3-4,7,9-10,12H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNFXFZOJCATJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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